N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine
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Overview
Description
N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine is a complex organic compound characterized by the presence of an iodine atom, a methoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine typically involves the reaction of 4-iodophenol with formaldehyde and 4-methoxyaniline to form an intermediate. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and potassium carbonate for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-iodophenoxy)methyl]-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21IN2O3 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
(E)-1-[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]-N-morpholin-4-ylmethanimine |
InChI |
InChI=1S/C19H21IN2O3/c1-23-19-7-2-15(13-21-22-8-10-24-11-9-22)12-16(19)14-25-18-5-3-17(20)4-6-18/h2-7,12-13H,8-11,14H2,1H3/b21-13+ |
InChI Key |
WESRQLCREDFLQT-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCOCC2)COC3=CC=C(C=C3)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCOCC2)COC3=CC=C(C=C3)I |
Origin of Product |
United States |
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